2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide
Description
This compound features a biphenyl-4-yl group linked via an acetamide moiety to a phenyl ring substituted with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group. The pyridazine ring may confer distinct physicochemical properties, such as solubility or metabolic stability, compared to other heterocyclic systems.
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-28-25(30)15-14-23(27-28)21-8-5-9-22(17-21)26-24(29)16-18-10-12-20(13-11-18)19-6-3-2-4-7-19/h2-15,17H,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZLATFGSNUMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazinone is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Biphenyl Acetamide: The biphenyl acetamide moiety is synthesized by coupling a biphenyl derivative with an acetamide group using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.
Pathways Involved: By inhibiting key enzymes, the compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Key Insights
- Structural Determinants of Activity :
- The biphenyl-acetamide scaffold is versatile, with substituents dictating target specificity. Pyridazine in the target compound may enhance kinase binding vs. BAI’s isothiazolidine.
- Hydroxy groups (e.g., HS-3915) improve solubility but may reduce blood-brain barrier penetration compared to heterocyclic systems.
- Research Gaps: No direct pharmacological data exists for the target compound; further studies on kinase inhibition assays and cytotoxicity profiling are needed. Comparative pharmacokinetic studies (e.g., metabolic stability of pyridazine vs.
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a biphenyl moiety linked to a pyridazinyl acetamide structure. The presence of both aromatic and heterocyclic components suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. Research indicates that compounds with similar structures often exhibit antiangiogenic properties by inhibiting vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical in tumor growth and metastasis .
Biological Activity Overview
Recent studies have highlighted several key areas where this compound may exhibit significant biological activity:
Table 1: Summary of Biological Activities
Case Study: Antiangiogenic Activity
In a study focusing on the antiangiogenic properties of pyridazine derivatives, it was found that substituents on the phenyl ring significantly affected the potency of the compounds. Notably, di-substituted phenyl rings exhibited enhanced activity compared to mono-substituted variants. The highest activity was observed with a lipophilic trifluoromethyl group at the 3-position and a chloro group at the 4-position on the terminal phenyl ring .
Case Study: Anticancer Efficacy
In vitro testing against multiple cancer cell lines revealed that the compound exhibited broad-spectrum anticancer activity. The most notable results were seen in leukemia and lung cancer models, where it achieved significant growth inhibition compared to control treatments . Further research is needed to elucidate the precise mechanisms through which this compound induces apoptosis or inhibits proliferation in these cell lines.
Q & A
Q. Critical Conditions :
- Temperature control (60–80°C for condensation steps).
- Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Strict pH control during coupling (pH 6–7) to avoid side reactions .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure and substituent positions | Chemical shifts (δ ppm): Biphenyl protons (7.2–7.6), pyridazinone C=O (165–170 ppm) |
| Mass Spectrometry (HRMS) | Verify molecular weight and fragmentation patterns | ESI+ mode; expected [M+H]⁺ ~503.2 g/mol |
| HPLC | Assess purity (>95% for biological assays) | C18 column, acetonitrile/water gradient (retention time ~12–14 min) |
| IR Spectroscopy | Identify functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) |
Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values)?
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Compound Stability : Degradation in DMSO stock solutions; validate stability via HPLC before assays .
- Structural Analogues : Compare activity with derivatives (e.g., substituents on the biphenyl group). For example, electron-withdrawing groups (Cl, NO₂) may enhance binding to kinase targets .
Q. Methodological Approach :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Validate purity and stability using LC-MS before testing.
- Use isogenic cell lines to minimize genetic variability .
Advanced: What computational strategies can predict the compound’s reactivity and optimize its synthesis?
Q. Quantum Chemical Calculations :
Q. Machine Learning Integration :
- Train models on existing pyridazinone synthesis data to predict optimal conditions (e.g., temperature, catalyst loadings) .
- ICReDD Workflow : Combine computational reaction path searches with high-throughput experimentation to reduce trial-and-error cycles (e.g., 30% reduction in optimization time) .
Advanced: How can structural modifications enhance the compound’s pharmacological profile?
Q. Targeted Modifications :
- Pyridazinone Core : Introduce methyl or methoxy groups to improve metabolic stability .
- Biphenyl Group : Replace with heteroaromatic rings (e.g., thiophene) to reduce logP and enhance solubility .
- Acetamide Linker : Substitute with sulfonamide or urea groups to modulate target selectivity .
Q. Evaluation Workflow :
In Silico Screening : Docking studies (e.g., AutoDock Vina) to prioritize derivatives with predicted kinase inhibition.
ADMET Prediction : Use SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration).
Synthetic Validation : Multi-gram synthesis of top candidates for in vitro/in vivo testing .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Intermediate Purification : Chromatography is impractical at scale; switch to crystallization (e.g., ethanol/water for pyridazinone intermediates) .
- Coupling Efficiency : Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) and use flow chemistry for reproducible yields .
- Byproduct Management : Trap HCl gas during amide formation using scavengers (e.g., polymer-bound DIEA) .
Advanced: How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
Q. Techniques :
- Kinetic Analysis : Measure kᵢₙₐₜ and Kᵢ using varying substrate concentrations (Lineweaver-Burk plots) .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., CDK2) to identify binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationships .
Case Study : A pyridazinone analogue showed 10-fold higher affinity for CDK2 than the parent compound due to a hydrogen bond with Leu83 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
